CCR4 Antagonism: Pyridin-3-ylmethyl vs. Unsubstituted Piperazine Scaffold
The target compound exhibits sub-micromolar hCCR4 antagonism (IC50 = 0.28 μM) in a calcium-flux assay, whereas the corresponding NH-piperazine congener (CAS 777807-92-8) is completely inactive (IC50 > 50 μM) [1]. This >175-fold potency improvement is attributed to the pyridin-3-ylmethyl group filling a deep hydrophobic pocket and forming a critical hydrogen bond with Glu287 of CCR4 [2].
| Evidence Dimension | hCCR4 antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.28 μM |
| Comparator Or Baseline | N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine: IC50 > 50 μM |
| Quantified Difference | >175-fold increase in potency |
| Conditions | Calcium-flux assay using HEK293 cells stably expressing recombinant human CCR4; agonist: CCL17 (TARC) at EC80 |
Why This Matters
Procurement of the N-substituted compound is mandatory for any CCR4-dependent assay; the unsubstituted scaffold is biologically silent and unsuitable as an active control or lead.
- [1] LI, S. et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. U.S. Patent US-9493453-B2, 2016. View Source
- [2] Gong, H. et al. Chem. J. Chinese Universities 2013, 34 (9), 2131–2138. View Source
